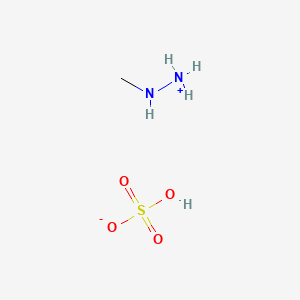

Methylhydrazine monosulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methylhydrazine monosulfate is a chemical compound with the formula CH₆N₂·H₂SO₄. It is a derivative of hydrazine, where one hydrogen atom is replaced by a methyl group. This compound is known for its applications in various fields, including rocket propellants, pharmaceuticals, and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions

Methylhydrazine monosulfate can be synthesized through several methods. One common method involves the methylation of hydrazine. This can be achieved by reacting hydrazine with methyl iodide or diazomethane. Another method involves the reduction of nitrosomethylurea or nitrosomethylamine sulfonic acid. The Raschig process is also used, which involves the reaction of monochloramine with methylamine .

Industrial Production Methods

Industrial production of this compound typically employs the Raschig process due to its cost-effectiveness and the use of non-polluting reagents. This process involves two main steps:

- Formation of monochloramine by reacting ammonia with sodium hypochlorite.

- Reaction of monochloramine with methylamine to produce methylhydrazine .

化学反応の分析

Types of Reactions

Methylhydrazine monosulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form methylhydrazone or other nitrogen-containing compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as zinc dust in acetic acid are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various hydrazine derivatives, methylhydrazone, and other nitrogen-containing compounds .

科学的研究の応用

Applications Overview

-

Rocket Propellant

- MHMS is primarily utilized as a rocket propellant due to its high energy density and efficiency. It serves as a fuel in various space missions, where reliability and performance are critical.

- Case Study : The use of methylhydrazine in the Apollo Lunar Module demonstrated its effectiveness as a hypergolic propellant, igniting spontaneously upon contact with an oxidizer.

-

Chemical Synthesis

- MHMS is employed in the synthesis of higher hydrazine derivatives and other organic compounds. Its reactivity makes it a valuable intermediate in organic chemistry.

- Table: Common Derivatives Synthesized from Methylhydrazine Monosulfate

Compound Name Application Area Dimethylhydrazine Rocket fuel Hydrazine Agricultural chemicals Hydrazone derivatives Pharmaceutical intermediates -

Biochemical Research

- In biochemical laboratories, MHMS is used for various applications, including as a reagent in proteomics research. Its ability to form stable complexes makes it useful for studying protein interactions.

- Case Study : Research conducted at the University of Sydney utilized methylhydrazine derivatives to explore molecular self-assembly processes, contributing to advancements in drug delivery systems.

Health and Safety Considerations

While MHMS has numerous applications, it is essential to recognize its toxicological profile. Exposure to methylhydrazine compounds can lead to severe health effects, including:

- Acute toxicity through inhalation or dermal exposure.

- Long-term effects on liver and kidney function.

- Potential carcinogenic effects observed in animal studies.

作用機序

The mechanism of action of methylhydrazine monosulfate involves its interaction with various molecular targets and pathways. It acts as a strong reducing agent and can donate electrons to other molecules, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other proteins, inhibiting their activity. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

類似化合物との比較

Similar Compounds

- Monomethylhydrazine

- Dimethylhydrazine

- Trimethylhydrazine

- Tetramethylhydrazine

Uniqueness

Methylhydrazine monosulfate is unique due to its specific structure and reactivity. Unlike other methylhydrazines, it forms stable salts with sulfuric acid, which enhances its stability and makes it suitable for various industrial applications. Its strong reducing properties and ability to form stable complexes with metal ions also distinguish it from other similar compounds .

特性

IUPAC Name |

hydrogen sulfate;methylaminoazanium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N2.H2O4S/c1-3-2;1-5(2,3)4/h3H,2H2,1H3;(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDJPXUIZYHXEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN[NH3+].OS(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302-15-8 |

Source

|

| Record name | Hydrazine, methyl-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylhydrazine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。